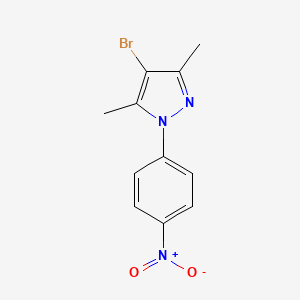

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole

Description

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 3rd and 5th positions, and a nitrophenyl group at the 1st position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSGBNRINWZGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 4-bromopyrazole with nitric acid or a nitrating mixture under controlled conditions to introduce the nitrophenyl group . The reaction conditions, such as temperature and concentration of nitric acid, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using advanced reactors and continuous flow systems to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The nitrophenyl group can undergo reduction to form amino derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

Amino Derivatives: Formed by the reduction of the nitrophenyl group.

Substituted Pyrazoles: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its bromine and nitro substituents facilitate various chemical reactions, including substitution, reduction, and oxidation. For instance, the bromine atom can be substituted by nucleophiles like amines or thiols, while the nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Synthetic Routes

The synthesis typically involves the cyclization of appropriate precursors. A common method includes reacting 4-bromo-3,5-dimethylpyrazole with 4-fluoronitrobenzene under controlled conditions . The reaction conditions often include sodium hydride in N,N-dimethylformamide to ensure high yields and purity.

Biological Research

Enzyme Inhibition Studies

Due to its structural similarity to biologically active pyrazoles, 4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is being investigated as a potential enzyme inhibitor. This includes studies on its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Such properties suggest its potential application in anti-inflammatory therapies.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. The presence of the nitro group is particularly relevant as it can enhance biological activity against various pathogens .

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Applications

Studies have shown that pyrazole derivatives, including this compound, possess significant anti-inflammatory effects. They demonstrate selective inhibition of COX-2 with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the compound's antimicrobial properties make it a candidate for developing new antibiotics.

Industrial Applications

Agrochemicals Development

In industry, this compound is utilized in the development of agrochemicals. Its ability to function as a herbicide or pesticide is under investigation due to its structural characteristics that may interact with biological systems in plants and pests.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-Bromo-3,5-dimethyl-1H-pyrazole-1-carbodithioates: These compounds have similar structural features but differ in their functional groups.

1-Phenyl-4-nitropyrazoles: These compounds share the nitrophenyl group but have different substituents on the pyrazole ring.

Uniqueness: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is unique due to the combination of its bromine, methyl, and nitrophenyl substituents. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine, nitro, and methyl groups. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS), which can lead to oxidative stress in cells.

- Enzyme Inhibition : Due to structural similarities with other biologically active pyrazoles, this compound has been investigated for its potential as an enzyme inhibitor .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that pyrazoles can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Antitumor Activity

Recent studies suggest that pyrazole derivatives possess anticancer properties. They have been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against bacterial strains like E. coli and Bacillus subtilis. The results indicated that certain derivatives exhibited significant inhibition at low concentrations, suggesting potential applications in treating infections .

Study 2: Anti-inflammatory Effects

In a comparative study of anti-inflammatory agents, this compound demonstrated superior inhibition of TNF-α compared to standard drugs like dexamethasone. The compound showed up to 85% inhibition at a concentration of 10 µM .

Study 3: Antitumor Activity

In vitro assays revealed that this pyrazole derivative could inhibit the proliferation of colorectal cancer cells. The mechanism was linked to the induction of apoptosis via ROS generation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted hydrazides with aldehydes or ketones in polar aprotic solvents like DMSO. For example, describes a protocol where hydrazide derivatives are refluxed in DMSO for 18 hours, followed by cooling, filtration, and crystallization (yield: 65%) . To optimize yields, parameters such as solvent polarity (e.g., ethanol vs. DMSO), reaction time (4–24 hours), and acid catalysis (e.g., glacial acetic acid) should be systematically tested. Purity can be improved via recrystallization using water-ethanol mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., bromine and nitro group positions).

- X-ray Crystallography : For definitive structural elucidation. highlights intramolecular hydrogen bonds (e.g., N–H···O) and dihedral angles between aromatic rings, critical for confirming molecular geometry .

- HPLC : To assess purity (>98% as per ) .

- Melting Point Analysis : Compare observed values (e.g., 141–143°C in ) with literature to verify consistency .

Q. How can purification challenges (e.g., byproduct formation) be addressed during synthesis?

- Methodological Answer : Byproducts often arise from incomplete coupling or regioselective deviations. Strategies include:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate isomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) to isolate the target compound, as demonstrated in for pyrazole derivatives .

- Monitoring Reaction Progress : TLC or in-situ IR spectroscopy to detect intermediates and adjust reaction times .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence regioselectivity in further functionalization reactions?

- Methodological Answer : The nitro group at the 4-position deactivates the phenyl ring, directing electrophilic substitutions to meta positions. For example, shows that bromine substitution at the pyrazole ring is stabilized by resonance effects from the nitro group. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via halogenation or coupling reactions (e.g., Suzuki-Miyaura) confirms regioselectivity .

Q. What methodologies are effective for analyzing thermal stability and decomposition pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min) to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., used DSC to study nitro-pyrazole derivatives, revealing decomposition at ~200°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products, such as NO₂ or CO₂, which are common in nitro-containing compounds .

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray results) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Variable-Temperature NMR : To detect tautomeric equilibria.

- Solid-State NMR : Compare with solution-state data to isolate packing effects.

- Hydrogen Bond Analysis : As in , where intermolecular N–H···S and N–H···O bonds in the crystal lattice explained deviations in NMR shifts .

Q. What experimental designs are suitable for evaluating biological activity (e.g., antimicrobial potential)?

- Methodological Answer :

- In Vitro Assays : Use microdilution methods () to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values can quantify potency .

- Docking Studies : Model interactions with target enzymes (e.g., DNA gyrase) using software like AutoDock. references pyrazole inhibitors of DNA gyrase ATP-binding sites .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 65% vs. lower literature values)?

- Methodological Answer :

- Replicate Conditions : Precisely follow published protocols (e.g., ’s 18-hour reflux in DMSO) .

- Byproduct Identification : Use LC-MS to detect side products (e.g., notes brominated byproducts in similar syntheses) .

- Scale-Up Adjustments : Pilot small-scale reactions (1–5 mmol) before scaling, as yields may drop due to heat transfer inefficiencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.